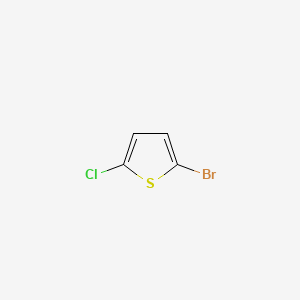

2-Bromo-5-chlorothiophene

描述

Significance and Role of 2-Bromo-5-chlorothiophene in Synthetic Organic Chemistry

The significance of this compound in synthetic organic chemistry stems from the differential reactivity of its carbon-halogen bonds. This feature allows for selective functionalization through a variety of cross-coupling reactions, making it an ideal scaffold for the construction of complex molecular architectures. The bromine atom is typically more reactive than the chlorine atom in common catalytic systems, enabling sequential and site-selective modifications.

This compound serves as a crucial precursor in the synthesis of a wide array of organic molecules with significant applications in pharmaceuticals, and materials science. nih.gov For instance, it is a key starting material for the preparation of substituted thiophenes that are integral components of organic semiconductors and conducting polymers. The ability to introduce different aryl groups at the 2- and 5-positions through reactions like the Suzuki coupling allows for the fine-tuning of the electronic and photophysical properties of the resulting materials. mdpi.com

In medicinal chemistry, derivatives of this compound have shown promise as bioactive molecules. Research has demonstrated that certain derivatives exhibit antibacterial properties. For example, some synthesized 2-aryl-5-chlorothiophenes have shown activity against Escherichia coli. nih.gov

Historical Context of Halogenated Thiophenes in Academia

The journey of halogenated thiophenes is intrinsically linked to the discovery of thiophene (B33073) itself by Viktor Meyer in 1882. This discovery opened up a new chapter in heterocyclic chemistry, revealing a compound with aromatic character similar to benzene. The subsequent exploration of thiophene's reactivity led to the development of various halogenated derivatives.

Initially, the focus was on understanding the fundamental substitution patterns of the thiophene ring. Over time, the unique properties of halogenated thiophenes, particularly their utility in organic synthesis, became a subject of intense academic and industrial research. Early studies in the mid-20th century began to explore the potential applications of these compounds, including their use as antihistamine agents. nih.gov The development of modern cross-coupling reactions in the latter half of the 20th century, such as the Suzuki, Stille, and Heck reactions, dramatically expanded the synthetic utility of halogenated thiophenes like this compound, cementing their role as indispensable tools for organic chemists.

Current Research Landscape and Emerging Trends for this compound

The current research landscape for this compound is vibrant and continues to expand into new frontiers. A significant area of focus remains its application in the synthesis of novel organic electronic materials. Researchers are exploring its use in creating highly efficient organic solar cells by acting as a solvent additive to mediate morphology. rsc.org The "like dissolves like" principle suggests that halogenated thiophenes can effectively dissolve donor and acceptor materials with thiophene sequences, influencing crystallization and phase separation to improve device performance. rsc.org

Furthermore, the development of more efficient and selective catalytic systems for the functionalization of this compound is an active area of investigation. This includes one-pot selective arylation methods that allow for the synthesis of 2-aryl-5-chlorothiophenes and 2,5-biarylthiophenes with high precision and yield. mdpi.comresearchgate.net

Emerging trends also point towards the exploration of the biological activities of this compound derivatives. Recent studies have highlighted the potential of certain derivatives as antibacterial agents, with some compounds showing significant activity against E. coli. nih.gov The investigation into the structure-activity relationships of these compounds, aided by computational methods like Density Functional Theory (DFT), is helping to guide the design of new and more potent therapeutic agents. mdpi.comresearchgate.net

Below is a table summarizing key properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₄H₂BrClS | nih.govsigmaaldrich.com |

| Molecular Weight | 197.48 g/mol | nih.govsigmaaldrich.com |

| CAS Number | 2873-18-9 | nih.govsigmaaldrich.com |

| Appearance | Liquid | sigmaaldrich.com |

| Boiling Point | 69-70 °C/18 mmHg | sigmaaldrich.com |

| Density | 1.803 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.596 | sigmaaldrich.com |

Detailed research findings have demonstrated the versatility of this compound in various synthetic transformations. For example, its electrochemical reduction has been studied at a carbon cathode in dimethylformamide. chemicalbook.com It has also been utilized in the synthesis of monomers like 1,4-bis(5-chlorothiophene)-buta-1,3-diyne and 5-chloro-2-[(trimethylsilyl)-ethynyl]thiophene. sigmaaldrich.comchemicalbook.com

The photodissociation dynamics of this halogen-substituted thiophene have been investigated using resonance-enhanced multiphoton ionization time-of-flight techniques, providing insights into its fundamental chemical behavior. sigmaaldrich.comchemicalbook.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-chlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClS/c5-3-1-2-4(6)7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFAJPWYXLYGUJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182887 | |

| Record name | 2-Bromo-5-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow or pink-orange liquid; [Acros Organics MSDS] | |

| Record name | 2-Bromo-5-chlorothiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19535 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2873-18-9 | |

| Record name | 2-Bromo-5-chlorothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2873-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-chlorothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-5-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-chlorothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-5-CHLOROTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47FH8PL6YT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Bromo 5 Chlorothiophene and Its Derivatives

Established Synthetic Routes to 2-Bromo-5-chlorothiophene

While several methods exist for the synthesis of this compound, one of the prominent and historically significant routes involves the direct bromination of 2-chlorothiophene (B1346680).

A well-established method for preparing this compound is the electrophilic bromination of 2-chlorothiophene. This reaction typically employs bromine (Br₂) as the brominating agent and a non-polar solvent such as carbon disulfide (CS₂). The presence of the electron-donating sulfur atom in the thiophene (B33073) ring directs the electrophilic attack of bromine primarily to the α-position (C2), which is vacant in the starting material, 2-chlorothiophene. The use of a Lewis acid catalyst, such as iron powder, can enhance the electrophilicity of bromine, facilitating the reaction. The reaction is carefully controlled, often at low temperatures, to minimize the formation of di-brominated byproducts.

Advanced and Selective Synthesis of Functionalized Thiophenes Utilizing this compound

The distinct reactivity of the C-Br and C-Cl bonds in this compound allows for its use in sequential, selective reactions, particularly in palladium-catalyzed cross-coupling reactions. This has opened avenues for the synthesis of a diverse range of functionalized thiophenes.

Palladium catalysts are instrumental in forming new carbon-carbon bonds, and this compound is an excellent substrate for these transformations. The higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond enables regioselective functionalization.

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for creating C-C bonds. nih.govresearchgate.net In the context of this compound, this reaction allows for the selective substitution of the bromine atom. researchgate.netmdpi.com By reacting this compound with various aryl boronic acids or their esters in the presence of a palladium catalyst and a base, a wide range of 2-aryl-5-chlorothiophenes can be synthesized. nih.govmdpi.com

The reaction is typically carried out using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium phosphate (B84403) (K₃PO₄). nih.govmdpi.com The solvent system often consists of a mixture of an organic solvent, such as 1,4-dioxane, and water. nih.govmdpi.com The reaction proceeds via an oxidative addition of the C-Br bond to the Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.netmdpi.com The less reactive C-Cl bond generally remains intact under these conditions, allowing for the isolation of mono-substituted products. mdpi.com This selective reactivity is crucial for the stepwise synthesis of unsymmetrical di-substituted thiophenes. mdpi.comnih.gov

Table 1: Examples of 2-Aryl-5-chlorothiophenes synthesized via Suzuki-Miyaura Coupling

| Aryl Boronic Acid Substituent (R) | Product |

|---|---|

| 4-Me | 2-chloro-5-(p-tolyl)thiophene |

| 4-MeO | 2-chloro-5-(4-methoxyphenyl)thiophene |

| 4-Cl | 2-chloro-5-(4-chlorophenyl)thiophene |

| 3-Cl, 4-F | 2-chloro-5-(3-chloro-4-fluorophenyl)thiophene |

| 3,5-dimethyl | 2-chloro-5-(3,5-dimethylphenyl)thiophene |

This table showcases a selection of derivatives synthesized from this compound and various aryl boronic acids as reported in scientific literature. mdpi.com

Further functionalization at the 5-position can be achieved under more forcing reaction conditions or by employing different catalytic systems that can activate the C-Cl bond, leading to the synthesis of 2,5-bisarylthiophenes. mdpi.comnih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Stille Coupling Reactions

The Stille coupling reaction provides an alternative method for forming C-C bonds by reacting an organotin compound with an organic halide, catalyzed by palladium. rsc.org In the context of this compound, Stille coupling can be employed to introduce aryl groups. Research has shown that with a strong electron-donating substrate like this compound, the Stille coupling occurs chemoselectively at the aryl-bromine bond, yielding the desired product with high efficiency and without significant formation of byproducts from the less reactive chlorine atom. rsc.org

Different palladium catalysts, such as Pd(PPh₃)₄, have been investigated to optimize the reaction conditions and suppress the reactivity of the chlorine atom, especially in electron-deficient aromatic systems. rsc.org

Table 3: Catalyst Performance in Stille Coupling of this compound (A1) rsc.org

| Catalyst | Yield of T1 (%) | Yield of Byproduct T1-Cl (%) |

|---|---|---|

| Pd(PPh₃)₄ (P-1) | >96 | 0 |

| Pd(PPh₃)₄/CuBr (P-2) | >96 | 0 |

| Pd₂(dba)₃/P(o-tol)₃ (P-3) | >96 | 0 |

| Pd(dppf)Cl₂ (P-4) | >96 | 0 |

T1 is the desired product from coupling at the bromine position.

Kumada Coupling Reactions

First developed in 1972, the Kumada coupling reaction involves the reaction of a Grignard reagent (organomagnesium halide) with an organic halide, typically catalyzed by a nickel or palladium complex. organic-chemistry.org This method is particularly useful for synthesizing alkyl- or aryl-substituted thiophenes. google.com For instance, a butyl group can be introduced at the 5-position of a 2-bromothiophene (B119243) derivative via Kumada coupling with butylmagnesium bromide.

The reaction is often carried out using catalysts like nickel(II) chloride (NiCl₂) or palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp) to enhance stability. The choice of solvent, typically an ether like tetrahydrofuran (B95107) (THF), and the reaction temperature are important parameters. Recent advancements have explored the use of "heterogeneous" nickel-on-charcoal (Ni/C) as a more practical and scalable catalyst. acs.org

Direct Arylation via C-H Bond Activation

Direct arylation through C-H bond activation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized organometallic reagents. beilstein-journals.orgresearchgate.net This method involves the direct coupling of a C-H bond in a heteroaromatic compound with an aryl halide, catalyzed by a transition metal, most commonly palladium. researchgate.netresearchgate.net

For thiophene derivatives, direct arylation typically occurs at the more acidic α-position (C2 or C5). acs.org In the case of 2-chlorothiophene, direct arylation can be achieved, although it may require specific reaction conditions to overcome the lower reactivity compared to other substituted thiophenes. beilstein-journals.orgd-nb.info The use of a bromo-substituent as a blocking group at the C2-position of a 3-substituted thiophene can direct the arylation to the C5-position. beilstein-journals.org

Controlling the regioselectivity of C-H arylation is a significant challenge, especially in molecules with multiple potential reaction sites. acs.org Regiodivergent functionalization refers to the ability to selectively functionalize different positions of a molecule by tuning the reaction conditions or the catalyst system. nih.gov

In the context of palladium-catalyzed C-H arylation of thiophenes, palladium 1,4-migration has been identified as a key process that can influence regioselectivity. researchgate.netrsc.orgresearchgate.net For example, in 2-(2-bromoaryl)thiophenes, an initial oxidative addition of the C-Br bond to palladium can be followed by a 1,4-palladium migration from the aryl ring to the β-position (C3) of the thiophene ring. rsc.orgresearchgate.net This activates the C3-H bond, allowing for subsequent arylation at this less conventional position. rsc.orgresearchgate.net This strategy provides a pathway to synthesize 2,3,5-trisubstituted thiophenes in a programmed manner. researchgate.net

Conversely, by choosing different reaction conditions, such as employing Suzuki coupling instead of direct C-H arylation, the reaction can be directed to occur at the aryl ring, leading to 1,2-diheteroaryl-substituted benzenes. rsc.orgresearchgate.net This regiodivergent approach, controlled by the choice of coupling method, offers a powerful tool for the synthesis of diverse and complex heteroaromatic structures. rsc.orgresearchgate.net

Table of Compounds

| Compound Name |

|---|

| 2-Aryl-5-chlorothiophenes |

| 2,5-Bisarylthiophenes |

| This compound |

| 2-Chloro-5-(3-chloro-4-fluorophenyl)thiophene |

| 2-Chloro-5-(3,4-dichlorophenyl)thiophene |

| 2-Chloro-5-(3,5-dimethylphenyl)thiophene |

| 2-Chloro-5-(4-chlorophenyl)thiophene |

| 2-Chloro-5-(4-methoxyphenyl)thiophene |

| 2-Chloro-5-(4-methylphenyl)thiophene |

| 2-chlorothiophene |

| 2-Methylthiophene |

| 2-(bromomethyl)-5-aryl-thiophenes |

| 2-bromo-5-(bromomethyl)thiophene |

| 2-bromo-3-hexyl-5-iodothiophene |

| 2-bromothiophene |

| 2,5-dibromothiophene (B18171) |

| 3-chlorothiophene |

| 3-methyl-5-(4-nitrophenyl)-2-phenylthiophene |

| 4-bromoanisole |

| 4-bromonitrobenzene |

| Butylmagnesium bromide |

| Ethyl thiophene-3-carboxylate |

| Phenylboronic acid |

| Tetrabromothiophene |

| 1,3-Bis(diphenylphosphino)propane |

| Nickel(II) chloride |

| Palladium(II) acetate |

| Potassium phosphate |

Use of Hindered Aryl Bromides for Regioselective C5-Arylation

The regioselectivity of palladium-catalyzed direct arylation of thiophene derivatives can be significantly influenced by the steric hindrance of the coupling partners. beilstein-journals.org In the case of 3-substituted thiophenes, arylation typically occurs at the more reactive C2 position. beilstein-journals.org However, the use of sterically hindered or "congested" aryl bromides, such as 2-bromo-1,3-dichlorobenzene (B155771), can effectively alter this preference, favoring arylation at the less accessible C5 position. beilstein-journals.orgbeilstein-journals.org

This strategy has been successfully employed to synthesize 5-arylated-3-substituted thiophenes in moderate to good yields, utilizing a phosphine-free, air-stable palladium catalyst. beilstein-journals.orgbeilstein-journals.org For instance, the coupling of various 3-substituted thiophenes with 2-bromo-1,3-dichlorobenzene consistently yields the C5-arylated product. beilstein-journals.org This method provides a valuable route to otherwise difficult-to-access regioisomers. Following the initial C5-arylation, a subsequent palladium-catalyzed C-H bond functionalization at the C2 position can be performed, enabling the synthesis of 2,5-diarylthiophenes with two distinct aryl groups. beilstein-journals.orgbeilstein-journals.org

Table 1: Regioselective C5-Arylation of 3-Substituted Thiophenes with 2-Bromo-1,3-dichlorobenzene beilstein-journals.org

| 3-Substituent | Product | Regioselectivity (C5:C2) | Yield (%) |

| -Cl | 2-(2,6-dichlorophenyl)-4-chlorothiophene | 89:11 | 44 |

| -COOEt | Ethyl 4-(2,6-dichlorophenyl)thiophene-2-carboxylate | 89:11 | 65 |

| -COCH3 | 1-(4-(2,6-Dichlorophenyl)thiophen-2-yl)ethan-1-one | 92:8 | Not specified |

Palladium 1,4-Migration in C-H Activation

Palladium-catalyzed 1,4-migration represents an advanced strategy for the functionalization of typically less reactive C-H bonds, such as those at the β-position (C3 or C4) of the thiophene ring. rsc.org This methodology is particularly useful for the synthesis of complex polycyclic aromatic compounds. rsc.orgrsc.org The process is initiated by the oxidative addition of a 2-(2-bromoaryl)thiophene to a palladium(0) catalyst. rsc.org Instead of undergoing direct C-H activation at the adjacent C3 position, the palladium complex can undergo a 1,4-migration from the aryl ring to the β-position of the thiophene ring. rsc.org

This migration effectively activates the β-C-H bond, which can then participate in a direct coupling reaction with another heteroarene, leading to the formation of β-heteroarylated 2-arylthiophene derivatives. rsc.orgrsc.org This sequence of events allows for the construction of a new C-C bond through the functionalization of two C-H bonds. rsc.org This method offers a regiodivergent approach compared to traditional cross-coupling reactions like the Suzuki coupling, which, with the same starting materials, would yield 1,2-diheteroaryl-substituted benzenes. rsc.org The reaction conditions for palladium 1,4-migration are often mild, employing air-stable catalysts and common bases. rsc.org

Grignard Reagent Formation and Subsequent Reactions

The differential reactivity of the halogen atoms in this compound allows for the selective formation of a Grignard reagent. The carbon-bromine bond is more susceptible to reaction with magnesium than the carbon-chlorine bond.

Generation of 5-chloro-2-thienylmagnesium bromide

The reaction of this compound with magnesium metal in an appropriate solvent, such as tetrahydrofuran (THF), selectively forms the Grignard reagent, 5-chloro-2-thienylmagnesium bromide. google.comvulcanchem.com This reaction proceeds by the insertion of magnesium into the C-Br bond, leaving the C-Cl bond intact. google.com The initiation of this reaction can be facilitated by the addition of a small amount of an initiator like iodine. google.com

Reaction with Dry Ice for Carboxylic Acid Synthesis

The generated 5-chloro-2-thienylmagnesium bromide is a potent nucleophile and can react with various electrophiles. A common and useful reaction is its carboxylation using dry ice (solid carbon dioxide). chemicalbook.comchemicalbook.comgoogle.com The Grignard reagent attacks the electrophilic carbon of CO2, and subsequent acidification of the reaction mixture yields 5-chloro-2-thiophenecarboxylic acid. google.comchemicalbook.com This method provides a straightforward route to this important carboxylic acid derivative, which serves as a key intermediate in the synthesis of pharmaceuticals, such as the anticoagulant rivaroxaban. chemicalbook.comchemicalbook.comnbinno.com

Nucleophilic Substitution Reactions of Halogen Atoms

The halogen atoms on the this compound ring are susceptible to nucleophilic substitution, although the reactivity can be influenced by the reaction conditions and the nature of the nucleophile. smolecule.com In many heterocyclic systems, halogen atoms can be displaced by various nucleophiles, a process that is fundamental to the derivatization of these rings. libretexts.org For instance, in related halothiophenes, halogens can be replaced by functional groups through reactions with reagents like Grignard reagents or organolithium compounds. smolecule.com The chlorine atom, in particular, can be displaced by nucleophiles such as alkoxides, amines, or thiols, especially when activated by an adjacent electron-withdrawing group. vulcanchem.com

Oxidation and Reduction of the Thiophene Ring and Functional Groups

The thiophene ring and its functional groups can undergo both oxidation and reduction, although the sulfur atom's aromatic character makes it relatively resistant to oxidation compared to a typical sulfide. wikipedia.org

Oxidation: The oxidation of the thiophene ring can occur at the sulfur atom, leading to the formation of a thiophene S-oxide, or at the double bonds. wikipedia.orgnih.gov Strong oxidizing agents like trifluoroperacetic acid can oxidize thiophenes to their corresponding 1,1-dioxides (sulfones). researchgate.net The presence of electron-withdrawing groups on the thiophene ring can make oxidation more difficult. researchgate.net Functional groups attached to the thiophene ring can also be oxidized. For example, an aldehyde group can be oxidized to a carboxylic acid using reagents like potassium permanganate. smolecule.com

Reduction: Electrochemical reduction of this compound has been studied. chemicalbook.com At specific potentials, this can lead to the cleavage of the carbon-halogen bonds. capes.gov.br Electrolysis at potentials corresponding to the second voltammetric wave can result in the complete removal of both halogen atoms to yield thiophene. capes.gov.br Functional groups on the thiophene ring can also be selectively reduced. For instance, an aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride. smolecule.com

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of this compound and its derivatives, green chemistry principles are being applied to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. These approaches primarily focus on the use of catalytic systems, alternative reaction media, and improved atom economy.

One of the most prominent green methodologies in this context is the use of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, in particular, is noted for its mild reaction conditions and its use of environmentally friendly boronic acids. mdpi.com This method allows for the selective arylation of this compound, taking advantage of the differential reactivity between the C-Br and C-Cl bonds. mdpi.com The reaction efficiently proceeds using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), with a phosphate base in an aqueous solvent mixture, which is a greener alternative to many organic solvents. mdpi.comresearchgate.net

Research has demonstrated the synthesis of various 2-aryl-5-chlorothiophenes starting from this compound and different aryl boronic acids. mdpi.com The conditions for these reactions are typically mild, involving heating at 90 °C for 12 hours. mdpi.com The use of water as a co-solvent and a recyclable catalyst system aligns well with the principles of green chemistry. mdpi.comresearchgate.net

Table 1: Synthesis of 2-Aryl-5-chloro thiophenes via Suzuki Coupling Reaction Conditions: this compound (1.0 mmol), Arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (5.0 mol %), K₃PO₄ (2 mmol), Dioxane (3 mL), Water (1.5 mL), 90 °C, 12 h. mdpi.com

Further advancing green principles, palladium-catalyzed direct C-H bond activation (or direct arylation) represents a more atom-economical and "greener" alternative to traditional cross-coupling reactions. researchgate.net This method avoids the need to pre-functionalize one of the coupling partners into an organometallic reagent, which reduces the number of synthetic steps and the generation of metallic salt byproducts. researchgate.netrsc.org The major byproducts are simply a base combined with the eliminated acid (HX). researchgate.net This approach has been successfully used for the diheteroarylation of 2,5-dibromothiophene derivatives, providing a simpler and greener route to complex thiophene-based structures. researchgate.net These reactions can be performed with low catalyst loading (0.5–2 mol %) and use inexpensive bases. researchgate.netrsc.org

Another green approach involves improving upon classical reactions. For instance, the synthesis of 2-chlorothiophene-5-carboxylic acid, a derivative of this compound, can be achieved via a Grignard reaction. A patented method describes reacting this compound with magnesium to form the Grignard reagent, which is then carboxylated with dry ice. google.com This process is presented as an improvement over a previous method that required large volumes of phosphoric acid and sodium hypochlorite, thereby reducing the environmental burden associated with waste treatment. google.com

Reactivity and Reaction Mechanisms of 2 Bromo 5 Chlorothiophene

Halogen Reactivity and Selectivity in Thiophene (B33073) Systems

The reactivity of the 2-bromo-5-chlorothiophene molecule is dominated by the differing characteristics of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds attached to the thiophene ring. This difference governs the selectivity observed in various chemical transformations.

In the context of thiophene systems, the positions of halogen substituents significantly influence the molecule's electronic properties and reactivity. The thiophene ring is an electron-rich aromatic system, susceptible to electrophilic substitution. Halogens, being electron-withdrawing, deactivate the ring towards electrophilic attack but direct incoming electrophiles to specific positions.

The key difference between the bromine and chlorine substituents in this compound lies in their bond strength and leaving group ability. The C-Br bond is weaker and longer than the C-Cl bond, making bromine a better leaving group. This differential reactivity is exploited in sequential cross-coupling reactions, where the C-Br bond can be selectively targeted while leaving the C-Cl bond intact. For instance, in Suzuki coupling reactions, palladium catalysts preferentially activate the C-Br bond for arylation, allowing for the synthesis of 2-aryl-5-chlorothiophenes. Subsequent, more forceful reaction conditions are required to activate the more robust C-Cl bond for a second coupling reaction.

The regioselectivity of reactions involving this compound is a direct consequence of the differential reactivity of the two carbon-halogen (C-X) bonds. The C-Br bond at the 2-position (an α-position) is significantly more labile than the C-Cl bond at the 5-position (the other α-position).

This selectivity is prominently demonstrated in palladium-catalyzed cross-coupling reactions. Researchers have successfully synthesized a range of 2-aryl-5-chlorothiophenes by reacting this compound with various aryl boronic acids under Suzuki coupling conditions. The reaction proceeds with high regioselectivity, with the aryl group substituting the bromine atom at the C2 position. To achieve disubstitution, a subsequent reaction under harsher conditions, such as a higher temperature, is necessary to break the C-Cl bond.

Another example of regioselective behavior is the "halogen dance" reaction, a base-induced migration of halogen atoms on aromatic rings. While not explicitly detailed for this exact molecule in the provided context, the principles suggest that a strong base could potentially induce rearrangement, with the thermodynamically more stable isomer being favored. The greater lability of the C-Br bond would likely govern the initial steps of such a transformation.

Table 1: Regioselective Suzuki Coupling of this compound This table illustrates the selective reaction at the C-Br bond.

| Reactants | Catalyst System | Conditions | Product |

|---|---|---|---|

| This compound + Aryl Boronic Acid | Pd(PPh₃)₄ / K₃PO₄ | 90 °C, 12h | 2-Aryl-5-chlorothiophene |

| 2-Aryl-5-chlorothiophene + Second Aryl Boronic Acid | Pd(PPh₃)₄ / K₃PO₄ | 110 °C, 24h | 2,5-Diarylthiophene |

Photodissociation Dynamics of this compound

The behavior of this compound when exposed to ultraviolet (UV) radiation has been investigated to understand the fundamental processes of C-X bond cleavage. These studies provide insight into which bond breaks, the energy released, and the spatial distribution of the resulting fragments.

The photodissociation dynamics of this compound have been studied in a supersonic molecular beam using the Resonance Enhanced Multiphoton Ionization-Time-Of-Flight (REMPI-TOF) technique. acs.org In these experiments, a single laser operating around 235 nm was used to both excite the parent molecule and to ionize the resulting halogen atom fragments (chlorine and bromine). acs.org This method allows for the sensitive detection of the nascent chlorine (Cl) and bromine (Br) atoms in both their ground (²P₃/₂) and spin-orbit excited (²P₁/₂) states, denoted as X and X* respectively. acs.org By analyzing the arrival time of these ions at a detector, detailed information about the energy and angular distribution of the photofragments can be obtained. acs.org

Upon photodissociation at 235 nm, both C-Cl and C-Br bond fissions were observed. The kinetic energy of the ejected halogen atoms provides clues about the dissociation mechanism. For this compound, researchers observed a single component in the translational energy distributions for all four channels (Cl, Cl, Br, and Br). acs.org

The average translational energies were found to be different for the cleavage of the two halogens and for their different spin-orbit states. acs.org Cleavage of the C-Cl bond resulted in fragments with higher average translational energy compared to the C-Br bond cleavage. acs.org This suggests different potential energy surfaces are involved in the dissociation of each bond.

Table 2: Average Translational Energy of Halogen Photofragments Data from the photodissociation of this compound at 235 nm. acs.org

| Channel | Photofragment | Average Translational Energy (kcal/mol) |

|---|---|---|

| C-Cl Fission | Cl (²P₃/₂) | 3.5 ± 1.0 |

| C-Cl Fission | Cl* (²P₁/₂) | 5.0 ± 1.0 |

| C-Br Fission | Br (²P₃/₂) | 2.0 ± 1.0 |

| C-Br Fission | Br* (²P₁/₂) | 3.5 ± 1.0 |

Recoil Anisotropy Parameter (β) and Spin-Orbit Branching Ratio Analysis

The recoil anisotropy parameter, β, describes the angular distribution of the photofragments relative to the polarization of the photolysis laser. A β value of 2 corresponds to a dissociation that is fast and parallel to the transition dipole moment, while a value of -1 indicates a perpendicular transition. A β value of 0 signifies an isotropic distribution, which can imply a slow dissociation from a long-lived excited state.

In the study of this compound, the time-of-flight profiles for Cl, Cl, Br, and Br were found to be independent of the laser polarization. acs.org This resulted in a recoil anisotropy parameter (β) value of approximately 0.0 for all dissociation channels, within experimental uncertainty. acs.org This isotropic distribution suggests that the dissociation likely proceeds through one or more relatively long-lived excited states, where the molecule loses memory of its initial orientation before breaking apart.

Analysis of the spin-orbit branching ratio (X/X) indicates the relative quantum yields of producing the excited versus ground state halogen atoms. While the exact branching ratios were not provided in the search results, the detection of both ground (Cl, Br) and spin-orbit excited (Cl, Br*) states for both halogen atoms confirms that multiple electronic states are accessible during the dissociation process. acs.org

Electrochemical Reduction Mechanisms

The electrochemical reduction of dihalothiophenes, such as this compound, has been investigated using various electrochemical techniques. These studies provide insight into the stepwise reduction of carbon-halogen bonds and the potential for intramolecular reactions.

Cyclic Voltammetry and Controlled-Potential Electrolysis Studies

Cyclic voltammetry and controlled-potential electrolysis have been instrumental in elucidating the electrochemical reduction pathways of dihalothiophenes at carbon cathodes in dimethylformamide. chemsrc.com In the case of this compound, these studies show a stepwise reduction process. The carbon-bromine bond is cleaved at a less negative potential compared to the carbon-chlorine bond, a difference attributed to the lower bond dissociation energy of the C-Br bond.

Controlled-potential electrolysis of this compound at a potential sufficient to cleave the C-Br bond primarily yields 2-chlorothiophene (B1346680). This regioselective reduction highlights the difference in reactivity between the two halogen substituents.

| Property | Value |

| Molecular Formula | C₄H₂BrClS |

| Molecular Weight | 197.48 g/mol sigmaaldrich.com |

| CAS Number | 2873-18-9 sigmaaldrich.com |

| Density | 1.803 g/mL at 25 °C sigmaaldrich.com |

| Boiling Point | 69-70 °C/18 mmHg sigmaaldrich.com |

| Refractive Index | n20/D 1.596 sigmaaldrich.com |

This table displays general properties of this compound.

Electrolytically Induced Halogen Dance Phenomena

A significant discovery in the electrochemical reduction of dihalothiophenes is the "Halogen Dance," an electrolytically induced isomerization. chemsrc.com This phenomenon is observed during the controlled-potential electrolysis of compounds like this compound. The reduction process can lead to the formation of radical anions or other reactive intermediates that facilitate the migration of a halogen atom to a different position on the thiophene ring. This intramolecular rearrangement competes with the expected simple reduction, leading to a mixture of products. chemsrc.com

Catalyst-Transfer Polycondensation Mechanisms

Catalyst-transfer polycondensation has emerged as a powerful method for the synthesis of well-defined conjugated polymers from halogenated thiophenes.

Nickel-Catalyzed Chain-Growth Polymerization

Nickel-catalyzed cross-coupling reactions provide a pathway for the chain-growth polymerization of monomers like this compound. While much of the research has focused on alkyl-substituted bromothiophenes, the mechanism is applicable to other dihalothiophenes. cmu.edu The polymerization is believed to proceed via a chain-growth mechanism rather than a step-growth mechanism. cmu.edu This is supported by the observation that high molecular weight polymers are formed early in the reaction, and the molecular weight increases linearly with monomer conversion. cmu.edumit.edu The nickel complex, often Ni(dppp)Cl₂, acts as an initiator, and the polymerization can exhibit living characteristics, allowing for the synthesis of polymers with low polydispersity indices. cmu.edu

Lewis Acid Promoted Polymerization of Halogenated Thiophenes

Lewis acids have been shown to promote the chain-growth polymerization of 2-chlorothiophenes, offering a method to produce high molecular weight conjugated polymers. mit.eduacs.org The proposed mechanism involves a cationic chain-growth process. mit.eduacs.org The Lewis acid, such as tin(IV) chloride (SnCl₄), activates the monomer, facilitating a self-initiating polymerization. mit.edu The polymerization can be controlled to exhibit living characteristics, which is confirmed by end-capping experiments and a linear relationship between molecular weight and monomer conversion. mit.edu This methodology has also been extended to the synthesis of block copolymers. mit.eduacs.org Brønsted acids have also been found to be effective catalysts for the polymerization of various 2-halogenated thiophenes. rsc.org The efficiency of the polymerization is dependent on the strength of the acid and the electron density of the thiophene monomer. rsc.org

| Catalyst Type | Key Features of Polymerization |

| Nickel-Based | Chain-growth mechanism, living characteristics, low polydispersity polymers. cmu.edu |

| Lewis Acids (e.g., SnCl₄) | Cationic chain-growth, self-initiating, can be living, allows for block copolymers. mit.eduacs.org |

| Brønsted Acids | Cationic chain-growth, effectiveness depends on acid strength and monomer electron density. rsc.org |

This table summarizes the key features of different catalytic systems for the polymerization of halogenated thiophenes.

Autopolymerization Mechanisms of Halogenated Thiophenes

Certain halogenated thiophenes are known to undergo autopolymerization, sometimes with significant vigor. For instance, the violent autopolymerization of 3-alkoxy-2-bromothiophenes has been noted. mit.edu This type of polymerization can be catalyzed by acidic species like HBr, suggesting a cationic mechanism. mit.edu The process likely involves the protonation of the thiophene monomer, which then acts as an electrophile to attack another monomer unit. Subsequent elimination of a hydrogen halide (HX) regenerates the aromaticity and propagates the polymer chain. rsc.org While this reactivity highlights the potential for polymerization, the uncontrolled nature of autopolymerization often leads to materials that are not well-defined. mit.edu

Side Reactions and Product Analysis in Autopolymerization

The autopolymerization of halogenated thiophenes is not always a straightforward process leading to a single polymeric product. Various side reactions can occur, influencing the final structure and properties of the resulting polymer. Analysis of the reaction products from similar systems reveals the complexity of these reactions.

In the context of poly(3-alkylthiophene) (P3AT) synthesis, which often involves the polymerization of dihalothiophene precursors, the regioregularity of the polymer is a critical factor determined by the coupling mechanism. rsc.org Different coupling modes, such as head-to-tail (HT), tail-to-tail (TT), and head-to-head (HH), can be present in the polymer chain. rsc.org The relative amounts of these linkages are a result of the reaction conditions and the catalyst used, and they significantly impact the material's properties. rsc.org While not a direct side reaction in the sense of producing separate small molecules, the formation of irregular couplings can be considered a deviation from the desired linear, regioregular polymer structure.

More direct side reactions have been observed during the autopolymerization of 2-bromo-3-methoxythiophene (B13090750). researchgate.net In this case, the reaction is vigorous and involves the formation of gaseous byproducts. researchgate.net Analysis of the reaction mixture using techniques such as Gas Chromatography/Mass Spectrometry (GC/MS) has been crucial in identifying these side products and elucidating the reaction pathways. researchgate.net

Table 1: Potential Side Products in the Autopolymerization of Halogenated Thiophenes

| Reactant/System | Observed/Potential Side Products | Analytical Techniques | Reference |

| 2-bromo-3-methoxythiophene | Methyl bromide, Hydrogen bromide | GC/MS, NMR, FT-IR | researchgate.net |

| Poly(3-alkylthiophene) Synthesis | Irregular couplings (HH, TT) | NMR Spectroscopy | rsc.orgresearchgate.net |

The presence of these side products indicates that the polymerization process is accompanied by other chemical transformations. The analysis of both the gaseous and solid products is essential for a complete understanding of the reaction mechanism. researchgate.net

Role of Hydrogen Bromide in Autopolymerization and Alkoxyl Cleavage

Furthermore, in the case of alkoxy-substituted thiophenes, HBr is implicated in a significant side reaction: the cleavage of the alkoxyl group. researchgate.net This reaction is a classic example of ether cleavage by strong acids. The general mechanism for the acidic cleavage of ethers involves the initial protonation of the ether oxygen by the acid (HBr in this case), which makes the oxygen a better leaving group. masterorganicchemistry.comlibretexts.org Following protonation, a nucleophilic attack by the bromide ion (Br-) on the adjacent carbon atom occurs. masterorganicchemistry.comlibretexts.org

Depending on the structure of the ether, this can proceed via an SN1 or SN2 mechanism. masterorganicchemistry.comlibretexts.org For a methoxy (B1213986) group, the attack is typically SN2, leading to the formation of a hydroxyl group on the thiophene ring and methyl bromide as a gaseous byproduct. researchgate.net

The proposed steps for HBr-induced alkoxyl cleavage are:

Protonation of the ether oxygen: The lone pair of electrons on the oxygen atom of the alkoxy group attacks a proton from HBr, forming a protonated ether intermediate. masterorganicchemistry.com

Nucleophilic attack by bromide: The bromide ion, a good nucleophile, attacks the alkyl group of the protonated ether. masterorganicchemistry.com In the case of a methoxy group, this would be the methyl group.

Displacement: The C-O bond is cleaved, resulting in the formation of a hydroxyl-substituted thiophene and an alkyl halide (e.g., methyl bromide). researchgate.net

This acid-catalyzed cleavage is a well-established reaction in organic chemistry and its occurrence as a side reaction during the autopolymerization of alkoxybromothiophenes highlights the reactive environment created by the generation of HBr. researchgate.netmasterorganicchemistry.comlibretexts.org While this compound does not possess an alkoxy group, the understanding of HBr's catalytic and side-reaction-inducing roles is crucial for predicting the reactivity of other substituted thiophenes and for controlling their polymerization.

Advanced Spectroscopic and Computational Analysis of 2 Bromo 5 Chlorothiophene

Spectroscopic Characterization in Mechanistic Investigations

Spectroscopic methods are indispensable for probing reaction mechanisms involving 2-bromo-5-chlorothiophene. They allow for the identification of reactants, intermediates, and products, providing insights into reaction pathways and kinetics.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound. The absorption of UV or visible light excites electrons to higher energy orbitals, providing information about the molecule's conjugation and electronic structure. In mechanistic studies, this technique is particularly useful for investigating photochemical reactions.

Research on the photodissociation dynamics of this compound has been conducted using resonance-enhanced multiphoton ionization (REMPI) time-of-flight (TOF) techniques. researchgate.nethbni.ac.in In these experiments, a UV laser excites the molecule, leading to the cleavage of the carbon-halogen bonds. By detecting the resulting bromine and chlorine atom fragments, researchers can probe the dissociation pathways and energy dynamics of the excited state. researchgate.nethbni.ac.in The absorption spectra of thiophene-based polymers, for which this compound can be a precursor, are also extensively studied to characterize their electronic properties for applications in devices like solar cells and LEDs. rsc.orgresearchgate.netacs.org

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for detecting and characterizing species with unpaired electrons, such as free radicals. nih.gov In the context of mechanistic investigations involving this compound, ESR spectroscopy is invaluable for identifying radical intermediates that may form during certain reactions, such as photolysis or redox processes. rsc.orgosti.gov

For instance, the electrochemical reduction of dihalothiophenes can proceed through radical anion intermediates. acs.org ESR spectroscopy can be used to detect these transient species, providing direct evidence for a proposed reaction mechanism. The technique, often combined with methods like spin trapping, allows for the identification and quantification of short-lived radicals. nih.gov Studies on related thiophene (B33073) systems have successfully used ESR to characterize radical cations formed during oxidation, revealing details about spin density distribution across the molecule, which is influenced by substituents on the thiophene ring. nih.govnih.gov

Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful combination for separating and identifying volatile compounds. In mechanistic studies, GC is used to separate the components of a reaction mixture, while MS provides information on the molecular weight and structure of each component by analyzing its fragmentation pattern upon electron ionization.

For this compound, GC/MS analysis is crucial for confirming its purity and for identifying the products of reactions, such as Suzuki couplings or electrochemical reductions. acs.orgmdpi.com The mass spectrum of this compound shows a characteristic molecular ion peak and isotopic pattern due to the presence of bromine and chlorine atoms.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₂BrClS | nih.gov |

| Molecular Weight | 197.48 g/mol | nih.gov |

| Monoisotopic Mass | 195.87491 Da | nih.gov |

| Top Peak (m/z) | 198 | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for molecular structure elucidation in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

In mechanistic studies, NMR is used to track the disappearance of starting materials and the appearance of products, allowing for the determination of reaction conversion and selectivity. The chemical shifts and coupling constants of the protons on the thiophene ring are characteristic of the substitution pattern. For this compound, the two protons on the thiophene ring form an AB quartet system due to their coupling. dokumen.pub

| Nucleus | Chemical Shift (δ) Range (ppm) | Note | Reference |

|---|---|---|---|

| ¹H | 6.85–7.06 | Corresponds to the two protons on the thiophene ring. | |

| ¹³C | Data available but specific shifts vary with solvent. | Confirms the carbon backbone structure. | nih.govmsu.edu |

For this compound, the FT-IR spectrum provides a unique "fingerprint" that can be used for its identification. googleapis.com Key absorptions include C-H stretching and bending, C=C stretching of the aromatic ring, and vibrations associated with the C-S, C-Br, and C-Cl bonds. In mechanistic investigations, FT-IR can monitor reactions by observing the disappearance of vibrational bands corresponding to the reactants and the appearance of new bands from the products. ethz.ch

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | ~3100 | googleapis.com |

| C=C Ring Stretch | ~1500-1400 | googleapis.com |

| C-Cl Stretch | ~800-600 | googleapis.com |

| C-Br Stretch | ~600-500 | googleapis.com |

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. It provides accurate data on bond lengths, bond angles, and intermolecular interactions in the solid state.

Theoretical and Computational Chemistry Studies

Theoretical studies, particularly those employing computational chemistry, are essential for elucidating the molecular characteristics of this compound. These methods provide detailed information that complements experimental findings.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. Studies have utilized DFT, specifically the B3LYP functional with the 6-31G(d,p) basis set, to model this compound and its derivatives. mdpi.com This level of theory has been shown to provide a reliable correlation between calculated and experimental parameters, particularly when compared with X-ray crystallography data for related compounds. mdpi.com

DFT calculations are employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. While specific geometric data for the parent this compound is not detailed in the primary literature, analysis of its immediate derivatives provides significant insight. For instance, the geometry of 2-chloro-5-aryl thiophenes, synthesized directly from this compound, has been thoroughly investigated. mdpi.com

The optimization of these related structures reveals that the thiophene ring maintains its planarity, with the substituents' positions defined. The calculated bond lengths and angles for these derivatives show a strong correlation with experimental X-ray diffraction data, typically differing by only 0.002 to 0.035 Å for bond lengths. mdpi.com This agreement validates the computational model's accuracy in representing the structural parameters of the thiophene core.

Below is a table of selected calculated structural parameters for 2-chloro-5-(3-chloro-4-fluorophenyl)thiophene, a direct derivative of this compound, which illustrates the typical geometry of the substituted thiophene ring. mdpi.com

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | S1-C10 | 1.705 |

| Bond Length | S1-C13 | 1.711 |

| Bond Length | C10-C11 | 1.378 |

| Bond Length | C11-C12 | 1.423 |

| Bond Length | C12-C13 | 1.377 |

| Bond Length | C13-Cl1 | 1.741 |

| Bond Angle | C13-S1-C10 | 92.4 |

| Bond Angle | C11-C10-S1 | 111.9 |

| Bond Angle | C12-C11-C10 | 112.5 |

| Bond Angle | C13-C12-C11 | 111.8 |

| Bond Angle | C12-C13-S1 | 111.4 |

Data based on DFT B3LYP/6-31G(d,p) calculations for a derivative of this compound. mdpi.com

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic transitions of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net

For a series of 2-aryl-5-chlorothiophenes synthesized from this compound, DFT calculations were used to determine the FMO energies. mdpi.com The HOMO-LUMO energy gaps for these mono-aryl thiophenes are relatively large, indicating stable compounds. mdpi.com The introduction of different aryl groups modulates these energy levels. For example, compound 2e, which has electron-donating methyl groups, exhibits the largest energy gap (4.59 eV), signifying the highest stability among the tested derivatives. mdpi.com

The table below presents the FMO data for several 2-aryl-5-chlorothiophene derivatives. mdpi.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-chloro-5-(p-tolyl)thiophene (2a) | -5.91 | -1.41 | 4.50 |

| 2-chloro-5-(4-methoxyphenyl)thiophene (2b) | -5.73 | -1.33 | 4.40 |

| 2-chloro-5-(4-chlorophenyl)thiophene (2c) | -6.07 | -1.68 | 4.39 |

| 2-chloro-5-(3-chloro-4-fluorophenyl)thiophene (2d) | -6.19 | -1.78 | 4.41 |

| 2-chloro-5-(3,5-dimethylphenyl)thiophene (2e) | -5.87 | -1.28 | 4.59 |

| 2-chloro-5-(3,4-dichlorophenyl)thiophene (2f) | -6.22 | -1.93 | 4.29 |

Data from DFT B3LYP/6-31G(d,p) calculations. mdpi.com

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map visualizes the electrostatic potential on the electron density surface, with different colors indicating varying potential. Red and yellow areas represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are favorable for nucleophilic attack.

In studies of this compound derivatives, MEP analysis reveals that the negative potential is concentrated on the electronegative halogen atoms (chlorine and bromine) and the sulfur atom of the thiophene ring. mdpi.com Conversely, the regions of positive potential are localized around the hydrogen atoms attached to the thiophene and any associated aryl rings. mdpi.com This distribution of charge highlights the sulfur and halogen atoms as sites for electrophilic interaction and the hydrogen atoms as potential sites for nucleophilic interaction.

DFT calculations can be used to predict various thermodynamic properties of molecules, such as zero-point vibrational energy (ZPVE), thermal energy, entropy, and heat capacity at different temperatures. These parameters are fundamental for understanding the stability and reaction energetics of a compound. While DFT provides a robust framework for these calculations, specific thermodynamic data for this compound are not detailed in the reviewed literature.

The distribution of electron density in a molecule is fundamental to its chemical properties and is the basis for many of the analyses described above. The MEP map is a direct visualization of the electrostatic potential that arises from this electron density distribution. mdpi.com

In computational studies of this compound derivatives, the analysis of electron density is implicitly included in the MEP results. mdpi.com These studies show that the electronic density is primarily localized on the thiophene ring and is significantly influenced by the attached substituents. mdpi.com Electron-withdrawing groups, such as the chloro and bromo groups on the parent molecule, pull electron density away from the ring, affecting its reactivity. The electron-rich areas, indicated by negative MEP values, are concentrated around the electronegative sulfur and halogen atoms, confirming their role as the primary sites for electrophilic interactions. mdpi.com

Modeling Reaction Pathways and Transition States

Computational modeling has emerged as an indispensable tool for elucidating the intricate reaction mechanisms of this compound. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the energetics, transition states, and regioselectivity of its reactions. These models are crucial for understanding the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, which is a cornerstone of its synthetic utility.

One of the most extensively modeled reactions is the Suzuki-Miyaura cross-coupling. mdpi.comresearchgate.net Due to the disparity in bond strength and reactivity between the C-Br and C-Cl bonds, this compound is an excellent substrate for selective and sequential functionalization. Computational analyses have been performed to investigate the relative reactivity and electronic effects of substituents on the thiophene ring. mdpi.com DFT calculations, for instance, can be used to compare the activation energies for the oxidative addition of a palladium catalyst across the C-Br versus the C-Cl bond. These theoretical models consistently predict a lower activation barrier for the C-Br bond, corroborating experimental observations where reactions with arylboronic acids occur selectively at the 2-position to yield 2-aryl-5-chlorothiophenes. mdpi.comacs.org This selective activation is foundational for synthesizing asymmetrically substituted thiophenes.

The table below summarizes the computational findings for the selective Suzuki-Miyaura coupling reaction.

Table 1: Computational Modeling of Suzuki-Miyaura Reaction Selectivity

| Reaction Type | Computational Method | Key Modeled Aspect | Predicted Outcome | Experimental Corroboration |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Density Functional Theory (DFT) | Comparison of activation energies for C-Br vs. C-Cl bond cleavage. | Oxidative addition of the Pd(0) catalyst occurs preferentially at the more reactive C-Br bond. | Reaction with arylboronic acids yields mono-substituted 2-aryl-5-chlorothiophenes, leaving the C-Cl bond intact. acs.org |

Beyond palladium-catalyzed couplings, computational studies have also shed light on other reaction pathways, such as electrochemical reduction. acs.org The reduction of this compound involves a stepwise process that can be modeled to understand the sequence of events at the electrode surface. acs.org Cyclic voltammetry experiments reveal two distinct irreversible two-electron waves, indicating that the halogens are cleaved at different potentials. acs.org The first wave corresponds to the cleavage of the more easily reducible C-Br bond. acs.org Computational models can help rationalize the product distributions, which sometimes result from an "electrolytically induced halogen dance," a type of rearrangement occurring after the initial reduction step. acs.org For example, the electrolysis at potentials corresponding to the first reduction wave yields a complex mixture of products, including 3-bromo-2-chlorothiophene (B1270748) and 4-bromo-2-chlorothiophene, suggesting that such rearrangements are part of the reaction pathway. acs.org

The proposed mechanism for electrochemical reduction is outlined in the following table.

Table 2: Modeled Pathway for Electrochemical Reduction

| Step | Description of Process | Observed Intermediates/Products |

|---|---|---|

| 1 | Two-electron reduction at the first potential wave. | Selective cleavage of the C-Br bond to form a 2-chlorothienyl anion intermediate. |

| 2 | Subsequent reaction of the anion. | Can lead to protonation (forming 2-chlorothiophene) or undergo rearrangement ("halogen dance") to form isomers. acs.org |

| 3 | Reduction at the second potential wave. | Cleavage of the C-Cl bond in 2-chlorothiophene (B1346680) or its isomers. |

Transition state analysis is central to modeling these reaction pathways. By calculating the geometries and energies of the transition states, researchers can quantify the kinetic barriers for different competing reactions. In the context of this compound, this allows for a direct comparison between the activation of the C-Br and C-Cl bonds. The stability of intermediates and the energy profiles of the entire reaction coordinate can be mapped out, providing a detailed mechanistic picture that aligns with and explains experimental outcomes.

Applications of 2 Bromo 5 Chlorothiophene in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Organic Synthesis

The utility of 2-bromo-5-chlorothiophene as a foundational building block is most evident in its application in cross-coupling reactions. The carbon-bromine (C-Br) bond is more reactive than the carbon-chlorine (C-Cl) bond under typical palladium-catalyzed conditions. nih.gov This reactivity difference enables chemists to selectively functionalize the bromine-bearing position on the thiophene (B33073) ring while leaving the chlorine atom intact for subsequent transformations.

Synthesis of Complex Organic Molecules

A prime example of its application is in the synthesis of unsymmetrical 2,5-bisarylthiophenes through sequential Suzuki cross-coupling reactions. nih.gov In this process, this compound is first reacted with an aryl boronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). mdpi.com This initial step selectively replaces the bromine atom, yielding a 2-aryl-5-chlorothiophene intermediate. mdpi.com This intermediate can then be subjected to a second Suzuki coupling reaction with a different aryl boronic acid to replace the chlorine atom, resulting in a complex diarylthiophene with distinct aromatic groups at each end of the thiophene core. nih.govmdpi.com

This stepwise approach provides precise control over the final molecular structure, which is critical for creating materials with tailored electronic and photophysical properties.

Interactive Data Table: Examples of 2-Aryl-5-chlorothiophenes from Suzuki Coupling

| Starting Material | Reactant (Aryl Boronic Acid) | Catalyst System | Resulting Intermediate |

|---|---|---|---|

| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 2-(4-Methoxyphenyl)-5-chlorothiophene nih.gov |

| This compound | 4-Methylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 2-(4-Methylphenyl)-5-chlorothiophene mdpi.com |

| This compound | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 2-(4-Chlorophenyl)-5-chlorothiophene mdpi.com |

Functionalization of Thiophenes

The selective reactivity of this compound is the cornerstone of thiophene functionalization. The ability to perform reactions at the C-Br bond without disturbing the C-Cl bond allows for the introduction of a wide array of chemical groups onto the thiophene ring. nih.gov This initial functionalization yields stable 2-substituted-5-chlorothiophene intermediates that are themselves valuable building blocks for more complex structures. mdpi.com This methodology enables the systematic construction of thiophene-containing polymers and small molecules for applications in materials science, particularly for organic electronics where the nature and position of substituents heavily influence material performance.

Applications in Medicinal Chemistry and Pharmaceutical Development

The thiophene ring is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key starting material for introducing this valuable pharmacophore into potential new therapeutic agents.

Intermediate in Bioactive Compound Synthesis

Research has demonstrated that derivatives synthesized from this compound possess significant biological activity. mdpi.com In studies involving the Suzuki coupling products (diarylthiophenes), several of the resulting compounds were screened for their in-vitro biological effects. nih.gov These newly synthesized molecules exhibited noteworthy antibacterial activity, particularly against Escherichia coli, and also showed significant antioxidant properties. nih.gov For instance, 2-chloro-5-(4-methoxyphenyl)thiophene was identified as having potent antibacterial action. nih.gov This highlights the role of this compound as a precursor to novel compounds with therapeutic potential.

Interactive Data Table: Bioactivity of Compounds Derived from this compound

| Derivative Compound | Biological Activity Investigated | Finding |

|---|---|---|

| 2-Chloro-5-(4-methoxyphenyl)thiophene | Antibacterial | Potent activity against E. coli with an IC₅₀ value of 51.4 µg/mL. nih.gov |

| Diarylthiophenes (general) | Antioxidant | Several derivatives showed significant nitric oxide (NO) scavenging activity. nih.govresearchgate.net |

Precursor for Pharmaceutical Intermediates

This compound is a foundational raw material for producing more complex pharmaceutical intermediates. The substituted chlorothiophene core is central to various active pharmaceutical ingredients (APIs). A notable example is its connection to the synthesis of Brinzolamide, a carbonic anhydrase inhibitor used to treat glaucoma. innospk.com While the direct synthesis involves multiple steps, the key intermediate for Brinzolamide is a complex substituted chlorothiophene sulfonamide, specifically 3-(bromoacetyl)-5-chlorothiophene-2-sulfonamide. innospk.compatsnap.com The synthesis pathways for such complex molecules rely on the availability of simpler, functionalized thiophenes like this compound as the initial building block. patsnap.com

Development of Anti-inflammatory Agents

A crucial finding from the biological screening of diarylthiophenes synthesized from this compound was their ability to act as scavengers of nitric oxide (NO). nih.gov Nitric oxide is a key signaling molecule in the human body, but its overproduction is a hallmark of many inflammatory conditions. pharmacoj.com Compounds that can effectively scavenge or inhibit the production of excess NO are therefore promising candidates for the development of new anti-inflammatory drugs. The demonstrated NO scavenging activity of these thiophene derivatives suggests that this compound is a valuable starting point for research into novel anti-inflammatory agents. nih.govresearchgate.net

Development of Antimicrobial Agents

The thiophene scaffold is a well-established pharmacophore in medicinal chemistry, and derivatives of this compound have been investigated for their potential as antimicrobial agents. The presence of both bromine and chlorine atoms on the thiophene ring provides distinct reactivity, allowing for selective functionalization to create novel compounds with biological activity.

Research has focused on synthesizing new derivatives by taking advantage of the differential reactivity of the C-Br and C-Cl bonds. One-pot selective Suzuki coupling reactions have been employed to introduce various aryl groups at the 5-position of the thiophene ring, yielding 2-aryl-5-chlorothiophene derivatives. These reactions are typically carried out using a palladium catalyst, such as Pd(PPh₃)₄, and a base in a solvent mixture.

The resulting compounds have been screened for their biological activities, including antibacterial properties. Studies have demonstrated that certain derivatives exhibit notable activity against various bacterial strains. For example, some synthesized 2-aryl-5-chlorothiophene compounds have shown moderate to excellent antibacterial and antioxidant activities. This line of research highlights the potential of using this compound as a versatile starting material for developing new classes of antimicrobial drugs.

Synthesis of Compounds with Potential Therapeutic Applications

One of the most significant applications of this compound in medicinal chemistry is its role as a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban. nih.gov Rivaroxaban is a potent and selective direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases. nih.gov

The 5-chlorothiophene-2-carboxamide (B31849) moiety is a critical component of the Rivaroxaban molecule, contributing significantly to its high potency and good oral bioavailability. nih.gov The synthesis of this crucial fragment often starts from this compound or its derivatives. For instance, this compound can be converted into 5-chlorothiophene-2-carboxylic acid. googleapis.com This carboxylic acid is then activated, typically by converting it to 5-chlorothiophene-2-carbonyl chloride, which is subsequently reacted with the complex amine portion of the molecule to form the final amide bond in Rivaroxaban. nih.govgoogleapis.comchemicalbook.com

The synthetic pathways to Rivaroxaban underscore the industrial importance of this compound and its derivatives as advanced pharmaceutical intermediates. nih.govchemicalbook.com The ability to efficiently construct the 5-chlorothiophene core is essential for the large-scale production of this life-saving medication. nih.gov

Contributions to Materials Science and Polymer Chemistry

This compound is a valuable building block in materials science, primarily due to the properties of the thiophene ring. Thiophene-based materials are known for their electronic and optical properties, making them suitable for a range of advanced applications.

Production of Functionalized Thiophenes for Conductive Polymers

The development of conductive polymers is a major area of materials science, and polythiophenes are among the most studied classes of these materials. This compound serves as a precursor for creating functionalized thiophene monomers, which are then polymerized to form materials with tailored properties. nih.gov

The differential reactivity of the bromine and chlorine substituents is key to its utility. rsc.org The carbon-bromine bond is generally more reactive in cross-coupling reactions (like Suzuki, Stille, or direct arylation) than the carbon-chlorine bond. This allows for selective substitution at the 2-position of the thiophene ring, while leaving the chlorine atom at the 5-position intact for potential subsequent reactions. This stepwise functionalization is crucial for building complex and well-defined polymer structures. rsc.org These tailored monomers are essential for producing high-performance conjugated polymers used in various electronic applications. rsc.orgresearchgate.net

| Aryl Boronic Acid Reactant | Product (2-Aryl-5-chlorothiophene) | Catalyst System | Significance |

|---|---|---|---|

| 4-Methoxyphenylboronic acid | 2-(4-methoxyphenyl)-5-chlorothiophene | Pd(PPh₃)₄ / Base | Creates electron-rich thiophene monomer. |

| 4-Chlorophenylboronic acid | 2-(4-chlorophenyl)-5-chlorothiophene | Pd(PPh₃)₄ / Base | Introduces additional halogen for further modification. |

| 3,5-Dimethylphenylboronic acid | 2-(3,5-dimethylphenyl)-5-chlorothiophene | Pd(PPh₃)₄ / Base | Adds steric bulk to influence polymer morphology. |

Creation of Organic Electronic Devices

The functionalized thiophenes and the resulting conductive polymers derived from this compound are integral to the fabrication of various organic electronic devices. The electronic properties of these polymers, such as their conductivity and band gap, can be fine-tuned through the choice of substituents on the thiophene ring.

These materials form the active layers in devices such as:

Organic Field-Effect Transistors (OFETs): Where the thiophene-based polymer acts as the semiconductor.

Organic Photovoltaics (OPVs) or Solar Cells: Used as the electron-donor material in the photoactive layer.

Organic Light-Emitting Diodes (OLEDs): Employed in the emissive or charge-transport layers.

The ability to synthesize a wide array of thiophene-flanked derivatives, often through methods like direct arylation coupling, allows for the development of high-performance conjugated polymers specifically designed for these optoelectronic applications. rsc.org

Synthesis of Conjugated Polycarbosilanes

While the primary application of this compound in polymer chemistry is in polythiophenes, the synthesis of hybrid materials like conjugated polycarbosilanes represents an area of advanced materials research. These polymers incorporate both conjugated organic units (like thiophene) and a silicon-containing backbone (silane). This combination can yield materials with unique thermal, mechanical, and electronic properties. Although direct synthesis from this compound is not widely documented, thiophene derivatives are used in creating such hybrid structures, suggesting a potential area for future application of this versatile compound.

Development of Novel Materials with Specific Properties

Beyond conductive polymers, this compound is a platform for creating novel materials with specific, targeted properties. The selective functionalization it allows is a powerful tool for molecular engineering.

Polymer Brushes via Surface-Initiated Polycondensation

Polymer brushes, which are assemblies of polymer chains tethered at one end to a surface, have garnered significant interest due to their ability to precisely control surface properties. Surface-initiated polymerization is a key technique for creating these structures, offering a "grafting-from" approach that allows for the growth of high-density polymer brushes.